Enhanced Cytotoxicity of Platinum(II) Complex Derived from 5,6-Dichlorobenzo[d]thiazole Core
The platinum(II) complex [Pt(DCBTP)₂] synthesized from the 5,6-dichlorobenzo[d]thiazole-derived ligand HDCBTP exhibits superior cytotoxicity against human tumor cell lines compared to cisplatin, the clinical standard-of-care platinum agent. In MCF-7 breast adenocarcinoma cells, the Pt(II) complex achieved a 2.9-fold lower IC₅₀ (8.4 ± 0.6 µM) versus cisplatin (24.2 ± 1.8 µM) under identical 48-hour MTT assay conditions [1]. In HepG-2 hepatocellular carcinoma cells, the enhancement was more pronounced, with a 3.7-fold improvement (5.6 ± 0.4 µM versus 20.8 ± 1.5 µM for cisplatin) [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against human cancer cell lines |
|---|---|
| Target Compound Data | MCF-7: 8.4 ± 0.6 µM; HepG-2: 5.6 ± 0.4 µM |
| Comparator Or Baseline | Cisplatin: MCF-7 24.2 ± 1.8 µM; HepG-2 20.8 ± 1.5 µM |
| Quantified Difference | MCF-7: 2.9-fold lower IC₅₀; HepG-2: 3.7-fold lower IC₅₀ |
| Conditions | 48-hour continuous exposure, MTT assay, three independent replicates |
Why This Matters
Demonstrates that the 5,6-dichloro substitution pattern in the benzothiazole ligand framework enables Pt(II) complexation with significantly enhanced antiproliferative potency relative to the clinical benchmark platinum drug.
- [1] Aldulmani SA, Alaghaz A-NMA, El-Moselhy MM, El-Bohy SAH. Novel NO Pincer Type 2-(5,6-Dichlorobenzo[d]thiazol-2-yl)phenol and Its Complex of Pt (II): Cytotoxicity Data (Table 3). Applied Organometallic Chemistry. 2025;39(2):e7945. View Source
